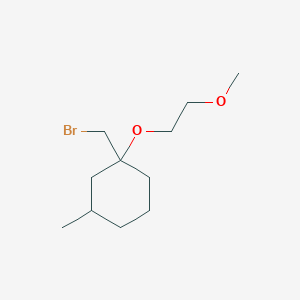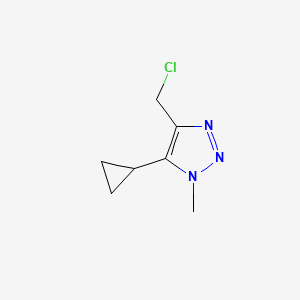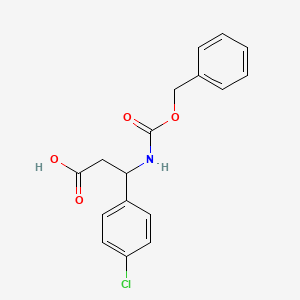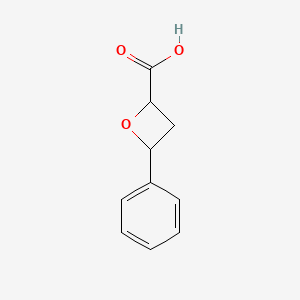
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes This compound features a bromomethyl group, a methoxyethoxy group, and a methyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane as the starting material.
Bromination: The cyclohexane undergoes bromination to introduce the bromomethyl group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxyethoxylation: The brominated cyclohexane is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxyethoxy group.
Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for azide substitution, potassium tert-butoxide (KOtBu) for alkoxide substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction.
Major Products
Substitution: Products such as azides, ethers, or thioethers.
Oxidation: Products such as alcohols, ketones, or carboxylic acids.
Reduction: Products such as alkanes or reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromomethyl group. In biological systems, it may interact with enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
1-(Chloromethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and selectivity.
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane: Similar structure but with an ethoxyethoxy group, which may influence solubility and reactivity.
Uniqueness
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane is unique due to the combination of the bromomethyl and methoxyethoxy groups, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H21BrO2 |
|---|---|
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C11H21BrO2/c1-10-4-3-5-11(8-10,9-12)14-7-6-13-2/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
NVCCRLNHLVLMNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)(CBr)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)

![5-Chloro-7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13635898.png)




![Tetrabutylazanium {5'-methyl-[2,2'-bipyridin]-5-yl}methanesulfonate](/img/structure/B13635930.png)

![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
